BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cross-coupling Suzuki-Miyaura Oxidative addition

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 1190311-30-8; synonym: 3-iodo-4-azaindole-5-carboxylic acid) is a heterocyclic small molecule (C₈H₅IN₂O₂, MW 288.04) belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family. The scaffold features a pyrrole ring fused to a pyridine ring, with a carboxylic acid at the 5-position and an iodine atom at the 3-position of the pyrrole ring.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 1190311-30-8
Cat. No. B3089171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
CAS1190311-30-8
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13)
InChIKeyJTMCPLKNUUDRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid (CAS 1190311-30-8): A Strategic 4-Azaindole Building Block for Cross-Coupling-Driven Medicinal Chemistry


3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 1190311-30-8; synonym: 3-iodo-4-azaindole-5-carboxylic acid) is a heterocyclic small molecule (C₈H₅IN₂O₂, MW 288.04) belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family . The scaffold features a pyrrole ring fused to a pyridine ring, with a carboxylic acid at the 5-position and an iodine atom at the 3-position of the pyrrole ring. The iodine substituent is the defining functional handle: its large atomic radius, high polarizability, and relatively weak C–I bond energy make this compound a privileged intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and for exploiting halogen bonding interactions in fragment-based drug design (FBDD) [1]. The compound is commercially available at purities of ≥95% from multiple suppliers and is classified as a research-use-only synthetic intermediate .

Why the 3-Iodo Substituent Cannot Be Replaced by 3-Bromo or 3-Chloro Analogs in Synthetic and Design Workflows


The 3-bromo (CAS 1190317-33-9, MW 241.04) and 3-chloro (CAS 1190312-13-0, MW 196.59) analogs share the same pyrrolo[3,2-b]pyridine-5-carboxylic acid core, but differ critically in the halogen at position 3 . Substituting iodine for bromine or chlorine is not chemically conservative. The C–I bond is substantially weaker than C–Br or C–Cl (~218 vs. ~284 vs. ~338 kJ/mol, respectively), leading to a >10-fold rate acceleration in the oxidative addition step of Pd(0)-catalyzed cross-couplings [1]. Furthermore, the σ-hole magnitude and halogen bonding energy follow the order I > Br > Cl, with iodine's significantly larger positive electrostatic potential (VS,max) enabling stronger, more directional non-covalent interactions with protein backbone carbonyls—a property leveraged in structure-based design [2]. These two differentiators—reactivity at the metal center and non-covalent recognition—are not interchangeable across halogens. A procurement decision that selects the bromo or chloro analog solely on cost or availability risks a failed coupling reaction, lower synthetic yield, or loss of a critical halogen bond contact in a lead optimization campaign. The quantitative evidence below substantiates each of these divergence points.

Quantitative Differentiation Evidence: 3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid vs. Its 3-Bromo and 3-Chloro Analogs


Cross-Coupling Reactivity: Oxidative Addition Rate Advantage of C–I Over C–Br and C–Cl

In palladium(0)-catalyzed cross-coupling reactions, the rate-limiting oxidative addition step proceeds with relative rates of I > Br >> Cl for aryl halides. DFT calculations on halogenated pyridines confirm the intrinsic reactivity order I >> Br, Cl, with the weaker C–I bond (~218 kJ/mol) providing a substantial kinetic advantage over C–Br (~284 kJ/mol) and C–Cl (~338 kJ/mol) [1]. For the pyrrolo[3,2-b]pyridine scaffold specifically, the 3-iodo derivative is the preferred partner for Suzuki and Sonogashira couplings, enabling reactions under milder conditions (lower temperature, shorter time, lower catalyst loading) than would be required for the 3-bromo or 3-chloro analogs [2]. The 3-chloro analog is generally unreactive under standard Suzuki conditions without specialized electron-rich phosphine ligands. Note: no direct head-to-head coupling rate comparison of the three 3-halo-pyrrolo[3,2-b]pyridine-5-carboxylic acids has been published; the reactivity ranking is class-level inference supported by pyridine model studies [1].

Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis

Halogen Bonding Strength: σ-Hole Magnitude (VS,max) Hierarchy I > Br > Cl on Heteroaromatic Scaffolds

Halogen bonding (XB) strength is governed by the σ-hole—a region of positive electrostatic potential on the halogen atom along the C–X bond extension. The σ-hole magnitude (quantified as VS,max) and the resulting XB interaction energy (Eint) increase systematically with halogen size: Cl < Br < I [1]. Lange et al. (2019) evaluated 468 halogenated nitrogen-bearing heterocycles (including pyrrolopyridine-type scaffolds) systematically substituted with Cl, Br, and I, and demonstrated that the VS,max descriptor correlates with adduct formation energy at R² > 0.96 for each individual halogen [2]. Zhang et al. (2020) studied 1H-pyrrolo[3,2-b]pyridines specifically, calculating VS,max values ranging from −1.3 to 35.1 kcal/mol for 339 brominated derivatives and Eint from −0.82 to −2.37 kcal/mol (with ammonia as XB acceptor), with parallel calculations for 339 iodinated derivatives [3]. The iodine atom's substantially greater polarizability and larger σ-hole magnitude translate to stronger, more directional halogen bonds with protein backbone carbonyls. This is directly relevant for FBDD and structure-based lead optimization where halogen bonding contributes to binding affinity. The 3-bromo analog forms weaker XB interactions, and the 3-chloro analog may fail to form detectable halogen bonds entirely.

Halogen bonding σ-hole Fragment-based drug design Computational chemistry

Synthetic Protocol Availability: Well-Characterized Iodination Procedure with 72.6% Isolated Yield

A peer-reviewed synthetic protocol for the preparation of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is publicly available, referenced to Amgen patent WO2012/129338 [1]. The procedure starts from the unsubstituted parent acid (CAS 872355-64-1, 0.400 g, 2.467 mmol) and employs I₂ (0.626 g, 2.467 mmol, 1.0 equiv) with KOH (0.346 g, 6.17 mmol, 2.5 equiv) in DMF (4.9 mL) at room temperature for 1 hour [1]. After aqueous workup with sodium bisulfite and acidification with 5 M HCl, the product is isolated as a yellow solid (0.516 g, 1.791 mmol, 72.6% yield) with full spectroscopic characterization: MS (ESI, pos. ion) m/z: 289.0 (M+1); ¹H NMR (400 MHz, DMSO-d₆) δ 7.91 (2H, s), 8.01 (1H, d, J=2.74 Hz), 12.03–12.11 (1H, m) [1]. This documented protocol provides procurement decision-makers with a known synthetic route, validated analytical data, and an industrial precedent (Amgen). Comparable published protocols with isolated yields for the 3-bromo or 3-chloro analogs of this specific scaffold were not identified, meaning that the 3-iodo compound has a distinct documentation advantage for reproducibility.

Synthetic methodology Iodination Process chemistry Intermediate procurement

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Crystallinity Implications of the Iodo Substituent

The iodine atom at position 3 imparts distinctive physicochemical properties compared to the bromo and chloro analogs. The molecular weight increases from 196.59 (Cl) to 241.04 (Br) to 288.04 (I) . Based on Hansch π constants for aromatic halogens (Cl: +0.71, Br: +0.86, I: +1.12), the 3-iodo compound is predicted to have the highest logP, with implications for membrane permeability and solubility in biological assays and chromatographic purification [1]. The iodine atom's large van der Waals radius (~1.98 Å vs. Br ~1.85 Å, Cl ~1.75 Å) also influences crystal packing and solid-state properties, which can affect compound handling, formulation, and long-term storage stability. These differences are particularly relevant when the compound is used as a late-stage intermediate in multi-step syntheses where each halogen's physicochemical profile affects intermediate isolation and purification efficiency.

Physicochemical properties Lipophilicity Solid-state properties Lead optimization

Industrial Validation: Documented Use as Key Intermediate in Amgen Patent for Pim Kinase Inhibitor Program

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid's synthetic protocol is explicitly referenced in Amgen Inc.'s international patent WO2012/129338 A1, which describes azole and diazole compounds as Pim kinase inhibitors for oncology applications [1][2]. This provides documented evidence that a major pharmaceutical company selected this specific iodo intermediate—rather than its bromo or chloro analog—for constructing advanced leads in a kinase inhibitor drug discovery program. The carboxylic acid group at position 5 serves as a derivatization handle for amide coupling, while the 3-iodo group is positioned for late-stage cross-coupling diversification [2]. The patent linkage establishes industrial-grade validation that distinguishes this compound from the 3-bromo and 3-chloro analogs, for which equivalent patent precedent from a top-20 pharma company was not identified [1]. This is a consequential procurement signal: the compound has passed the quality and reproducibility thresholds required for use in a patent-protected medicinal chemistry program at Amgen.

Kinase inhibitor Pim kinase Patent precedent Pharmaceutical intermediate

Optimal Procurement and Application Scenarios for 3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the C3 Position

The 3-iodo substituent provides the highest oxidative addition reactivity among halogen leaving groups (I > Br >> Cl), making this compound the building block of choice for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling at the C3 position [1]. The 5-carboxylic acid serves as a second orthogonal handle for amide bond formation. This dual-functionalization strategy enables rapid parallel library synthesis for structure-activity relationship (SAR) exploration in kinase inhibitor programs, as exemplified by the Amgen Pim kinase patent precedent [2]. The documented synthetic protocol (72.6% yield, full NMR/MS characterization) provides a validated starting point for medicinal chemistry teams [2].

Fragment-Based Drug Design (FBDD): Exploiting the Iodo Group as a Strong Halogen Bond Donor

For FBDD campaigns targeting protein kinases or other enzymes with backbone carbonyl-rich binding sites, the 3-iodo compound's enhanced σ-hole magnitude provides stronger halogen bonding interactions (I > Br > Cl) for anchoring fragment hits [1]. The computational studies by Zhang (2020) on the 1H-pyrrolo[3,2-b]pyridine scaffold confirm the systematic VS,max advantage of iodine over bromine across diverse substitution patterns, enabling more favorable Eint with protein backbone acceptors [2]. The carboxylic acid group at position 5 further contributes hydrogen-bonding capacity, creating a bidentate recognition motif. Procurement of the 3-iodo compound is indicated when halogen bonding is a design objective; the 3-bromo and 3-chloro analogs offer progressively weaker XB contributions [1].

Process Chemistry: Scale-Up Feasibility Assessment Using a Patent-Referenced Synthetic Protocol

The availability of a specific, patent-referenced synthetic protocol (I₂/KOH/DMF, RT, 1 h, 72.6% yield) [1] provides process chemists with a concrete starting point for route scouting and scale-up evaluation. The protocol uses inexpensive reagents (I₂, KOH) under mild conditions (room temperature) in a common solvent (DMF), all favorable attributes for process intensification. While this evidence is qualitative (no comparator protocol exists for the bromo or chloro analogs), the documented yield and industrial provenance reduce the uncertainty associated with procuring a less-characterized halogen analog.

Targeted Protein Degradation (PROTAC): Bifunctional Building Block for Linker Attachment

The combination of a carboxylic acid (amide coupling) and an iodo group (cross-coupling, or conversion to boronate ester) positions this compound as a versatile entry point for constructing PROTAC linker-warhead conjugates. The higher MW and lipophilicity of the iodo substituent (MW 288.04; predicted π contribution +1.12 vs. Br +0.86, Cl +0.71) [1] may be advantageous for tuning the physicochemical properties of the PROTAC molecule to achieve favorable cell permeability. The iodo group can be elaborated via Sonogashira or Suzuki coupling to install alkyne or aryl linkers, while the carboxylic acid can be converted to an amide for E3 ligase ligand attachment [2].

Quote Request

Request a Quote for 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.